N-(cyclohexylcarbonyl)-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “N-(cyclohexylcarbonyl)-N-methylglycine” belong to a class of organic compounds known as amides. These are compounds where a nitrogen atom is bonded to a carbonyl group (C=O). In this case, the nitrogen is also bonded to a methyl group (CH3) and a cyclohexylcarbonyl group .
Molecular Structure Analysis
The molecular structure of such a compound would consist of a cyclohexane ring attached to a carbonyl group (forming a cyclohexanecarbonyl group), which is then attached to a nitrogen atom. This nitrogen atom is also attached to a methyl group and a hydrogen atom .Chemical Reactions Analysis
Amides can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, amides have a planar geometry around the carbonyl group and are polar due to the carbonyl group. They can participate in hydrogen bonding due to the presence of the nitrogen atom .Scientific Research Applications
Central Nervous System (CNS) Drug Development
Heterocyclic compounds containing nitrogen, such as N-(cyclohexylcarbonyl)-N-methylglycine, exhibit potential CNS activity. Researchers explore their use in developing drugs for neurological disorders, including antidepressants, antipsychotics, and anxiolytics .
Amide Bond Formation
Carboxylic acids can undergo amidation reactions with amines to form amide bonds. N-(cyclohexylcarbonyl)-N-methylglycine participates in this process, enabling the construction of amide-containing molecules. These bonds are prevalent in pharmaceuticals and other bioactive substances .
Acetic Acid Production and Applications
While not directly related to N-(cyclohexylcarbonyl)-N-methylglycine, acetic acid is a versatile compound used in various industrial processes. It plays a crucial role in chemical synthesis, food preservation, and textile manufacturing .
Mechanism of Action
Target of Action
For instance, N-Cyclohexyl-N’-Decylurea, a compound with a similar N-cyclohexylcarbonyl structure, has been reported to interact with Bifunctional epoxide hydrolase 2 .
Mode of Action
Compounds with similar structures, such as n,n’-dicyclohexylcarbodiimide (dcc or dccd), are known to couple amino acids during artificial peptide synthesis
Pharmacokinetics
Compounds with similar structures, such as n-cyclohexyl-n’-decylurea, have been reported to bind and transport ligands, including pharmaceuticals
Result of Action
Compounds with similar structures, such as n,n’-dicyclohexylcarbodiimide (dcc or dccd), are known to facilitate the preparation of an alkene by the reaction of an aldehyde or ketone with the ylide generated from a phosphonium salt
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of any compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[cyclohexanecarbonyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11(7-9(12)13)10(14)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZWLHCXGUWSJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylcarbonyl)-N-methylglycine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.